molecular formula C23H26ClN3O4 B2493773 1-(4-(4-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone CAS No. 1903085-25-5

1-(4-(4-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2493773
M. Wt: 443.93
InChI Key: QQVKNQOYILHMRX-UHFFFAOYSA-N
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Description

The synthesis and analysis of complex organic compounds like "1-(4-(4-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone" involve comprehensive understanding and applications of organic chemistry principles. These compounds often have applications in pharmaceuticals, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of such a complex molecule would likely involve several key steps: activation of the pyran ring, formation of the nicotinoyl moiety, and coupling reactions to attach the piperazine and phenyl ethanone groups. Techniques such as nucleophilic substitution reactions, amidation, and reductive amination might be employed (Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, vibrational spectroscopy and HOMO-LUMO analysis provide insights into molecular stability and electronic properties (Shana Parveen S et al., 2016).

Chemical Reactions and Properties

The compound's reactivity could be analyzed through its functional groups, predicting reactions such as hydrolysis, oxidation, and nucleophilic attacks. Studies on similar molecules suggest a variety of potential chemical behaviors and reactivities (Kalgutkar et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point can be predicted based on the compound's molecular structure. These properties are crucial for determining the compound's suitability for various applications (Balderson et al., 2007).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for understanding the compound's behavior in biological systems or chemical processes. Computational studies, such as molecular docking, can also predict the compound's potential biological activity or receptor interactions (Mary et al., 2015).

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Orthogonal Protection Strategies for Piperazines : A study by Clark and Elbaum (2007) discusses the synthesis of orthogonally protected piperazines, which are precursors to a variety of substituted piperazines, including those related to the chemical . This method highlights the versatility in synthesizing complex molecules for further pharmacological evaluation or material science applications R. Clark & D. Elbaum, 2007.

Pharmacological Research

  • σ1 Receptor Antagonists for Pain Management : Diaz et al. (2020) synthesized a series of pyrazoles leading to the identification of a σ1 receptor antagonist with significant potential in pain management, underscoring the importance of complex piperazines in developing new analgesics. The compound shows high aqueous solubility and metabolic stability across species, important attributes for clinical candidates J. Díaz et al., 2020.

Environmental Sensitivity and Material Science

  • Environmentally Sensitive Fluorophores : Hussein, El Guesmi, and Ahmed (2019) developed a simple protocol for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds, synthesized via a domino four-component condensation reaction, exhibit strong blue-green fluorescence emission, suggesting applications in materials science and environmental sensing E. Hussein, N. El Guesmi & Saleh A. Ahmed, 2019.

Antimicrobial and Antitumor Activities

  • Antitumor Activity Against Breast Cancer Cells : Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives with a piperazine amide moiety and evaluated their anticancer activities against MCF-7 breast cancer cells. Some derivatives showed promising antiproliferative effects, highlighting the therapeutic potential of such compounds in cancer treatment L. Yurttaş et al., 2014.

Green Chemistry and Organic Synthesis

  • Development of Green Chemistry : Liang, Guo, and Tong (2022) discuss the use of Achmatowicz rearrangement in green chemistry, providing a sustainable and safe approach to synthesizing fully functionalized six-membered heterocycles. This strategy emphasizes the importance of environmentally friendly methods in organic synthesis, potentially applicable to derivatives of the compound Lixin Liang, Lian-Dong Guo & Rongbiao Tong, 2022.

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, tetrahydropyran is flammable and can cause skin irritation .

Future Directions

The future directions in the field of tetrahydropyran derivatives research could involve the development of new synthetic methods and applications in drug synthesis .

properties

IUPAC Name

1-[4-[4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-16(28)17-2-4-19(5-3-17)26-8-10-27(11-9-26)23(29)18-14-21(24)22(25-15-18)31-20-6-12-30-13-7-20/h2-5,14-15,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKNQOYILHMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone

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